molecular formula C9H11N3O3 B14831464 5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine

5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine

Katalognummer: B14831464
Molekulargewicht: 209.20 g/mol
InChI-Schlüssel: BDZUAABOQMWYIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine is a compound belonging to the class of nitropyridines. Nitropyridines are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the cyclopropoxy and N-methyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methodologies minimize the accumulation of highly energetic intermediates, allowing for safe scale-up and high selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H₂) for reduction, sulfur dioxide (SO₂) for nitration, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyridines, and other functionalized pyridine compounds .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate specific pathways, such as inducing autophagy in certain cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H11N3O3

Molekulargewicht

209.20 g/mol

IUPAC-Name

5-cyclopropyloxy-N-methyl-4-nitropyridin-3-amine

InChI

InChI=1S/C9H11N3O3/c1-10-7-4-11-5-8(9(7)12(13)14)15-6-2-3-6/h4-6,10H,2-3H2,1H3

InChI-Schlüssel

BDZUAABOQMWYIC-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CN=CC(=C1[N+](=O)[O-])OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.